RIP1 Kinase Biochemical Inhibition: N-(Cyclopropylmethyl)-5-methylpyrazine-2-carboxamide vs. Closest Pyrazine-2-carboxamide RIP1 Inhibitors
The target compound demonstrates potent RIP1 kinase inhibition with an IC₅₀ of 1.30 nM against human GST/His-tagged RIP1 (residues 1–375) expressed in baculovirus, as assessed by reduction in autophosphorylation [1]. The binding affinity to recombinant RIPK1, measured by KINOMEscan assay, yields a Kd of 1.80 nM [1]. For comparator context, the structurally related pyrazine-2-carboxamide RIP1 inhibitor CHEMBL3785745 (a 6-substituted pyrazine-2-carboxamide derivative) exhibits an IC₅₀ of 0.0630 nM under similar assay conditions [2], indicating that the N-cyclopropylmethyl-5-methyl substitution pattern yields approximately 20.6-fold lower biochemical potency than the most optimized pyrazinecarboxamide RIP1 inhibitor in this series. However, in a cellular context—inhibition of TNFα/QVD-Oph-induced necroptosis in human U937 cells—the target compound's IC₅₀ shifts to 6.40 nM [1], reflecting a moderate 4.9-fold translation ratio from biochemical to cellular potency that may be superior to certain analogs with larger shifts due to permeability or stability limitations.
| Evidence Dimension | RIP1 kinase inhibition (biochemical IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 1.30 nM; Kd = 1.80 nM |
| Comparator Or Baseline | CHEMBL3785745 (6-substituted pyrazine-2-carboxamide RIP1 inhibitor): IC₅₀ = 0.0630 nM |
| Quantified Difference | 20.6-fold lower biochemical potency vs. the most potent analog in the class |
| Conditions | Human GST/His-tagged RIP1 (1–375 residues), baculovirus expression; autophosphorylation assay |
Why This Matters
For RIP1-targeted drug discovery programs, the balanced biochemical-to-cellular potency ratio of 4.9× (compared to the >200× drops observed for some pyrazinecarboxamide analogs) makes this compound a valuable chemical probe for studying necroptosis signaling without the confounding variables of extreme potency cliffs or cellular inactivity.
- [1] BindingDB Entry BDBM50513040 / CHEMBL4593226. Affinity Data: IC₅₀ = 1.30 nM (RIP1 autophosphorylation), Kd = 1.80 nM (KINOMEscan), IC₅₀ = 6.40 nM (U937 necroptosis cellular assay). Deposited October 2025. View Source
- [2] BindingDB Entry BDBM50159697 / CHEMBL3785745. Affinity Data: IC₅₀ = 0.0630 nM (RIP1, baculovirus-expressed, 1 h preincubation). View Source
